CJ-13610 is a potent, orally active inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid to leukotrienes, inflammatory mediators involved in various pathological conditions including asthma, arthritis, and cardiovascular diseases. The compound has been studied for its potential therapeutic applications in managing pain and inflammation, particularly in preclinical models of osteoarthritis and other inflammatory disorders .
CJ-13610 is registered in several chemical databases including PubChem [], mzCloud [], and UNII []. These entries provide information on the compound's structure, identifiers (InChIKey, CAS number), and links to some resources like mass spectral data.
While no published research directly investigates CJ-13610's biological activity, its structure offers some clues. The presence of the imidazole ring suggests a possible connection to known imidazole-based drugs []. However, further research is needed to determine its specific activity.
CJ-13610 operates primarily by inhibiting the enzymatic activity of 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation. The compound competes with arachidonic acid for binding at the active site of 5-lipoxygenase, which is a non-redox-type inhibition mechanism. This mode of action differentiates CJ-13610 from other inhibitors that may rely on redox mechanisms or metal ion chelation .
In vitro studies have demonstrated that CJ-13610 effectively inhibits leukotriene synthesis in human cells stimulated with pro-inflammatory agents. The compound has shown significant efficacy in reducing inflammation and pain in various models, including those for osteoarthritis and other chronic pain conditions. Its potency has been compared favorably to other known 5-lipoxygenase inhibitors .
Specific details on the synthetic pathway are often proprietary but generally follow established organic synthesis protocols .
CJ-13610 has potential applications in:
Clinical studies have indicated promising results, although further research is needed to fully establish its efficacy and safety profile in humans .
Interaction studies have focused on understanding how CJ-13610 affects various biological pathways beyond just 5-lipoxygenase inhibition. Investigations have shown that it can alter cytokine release and modulate other inflammatory pathways, suggesting potential synergistic effects when used alongside other anti-inflammatory agents. Its interactions with different cell types and inflammatory stimuli have been explored to assess its broader pharmacological impact .
Several compounds share structural or functional similarities with CJ-13610, primarily as inhibitors of 5-lipoxygenase:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Zileuton | 5-Lipoxygenase inhibitor | First approved drug for asthma treatment |
AA-861 | Non-redox type inhibitor | Stronger anti-inflammatory effects in some models |
BWA4C | Iron-chelating inhibitor | Different binding mechanism compared to CJ-13610 |
Nordihydroguaiaretic Acid | Pan-lipoxygenase inhibitor | Broader target spectrum but less selective |
C06 | Non-redox type inhibitor | Similar efficacy but different side effect profile |
CJ-13610 stands out due to its specific non-redox inhibition mechanism and favorable pharmacokinetic properties that allow for oral administration, making it a candidate for further clinical development .
CJ-13610, formally named tetrahydro-4-[3-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]-2H-pyran-4-carboxamide, exhibits a precise molecular composition that defines its fundamental chemical identity [1] [2].
The molecular formula for CJ-13610 is C22H23N3O2S [1] [2] [3]. This formula indicates the compound contains 22 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound has been consistently reported as 393.50-393.51 Da across multiple sources [1] [2] [3] [4] [5] [6].
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C22H23N3O2S | PubChem, GLP Bio |
Molecular Weight | 393.50-393.51 Da | Multiple analytical sources |
Exact Mass | 393.15 Da | IUPHAR Guide |
CAS Registry Number | 179420-17-8 | Chemical registries |
The precise calculation of molecular weight derives from the summation of atomic weights for each element present: 22 × 12.01 (carbon) + 23 × 1.008 (hydrogen) + 3 × 14.007 (nitrogen) + 2 × 15.999 (oxygen) + 1 × 32.065 (sulfur) = 393.502 Da [1] [3].
The three-dimensional molecular architecture of CJ-13610 represents a complex heterocyclic structure incorporating multiple aromatic and aliphatic components that contribute to its overall conformational stability and biological activity [7] [1].
The compound features a central tetrahydropyran ring system connected to aromatic phenyl rings through a sulfur linker, with an additional 2-methylimidazole substituent attached to one of the phenyl rings. This architectural arrangement creates several rotatable bonds that contribute to conformational flexibility [8] [9].
Computational analysis indicates the presence of 5 rotatable bonds within the molecular structure [7] [8] [9]. These rotatable bonds are primarily located at:
The topological polar surface area of CJ-13610 has been calculated as 94.92 Ų [8], indicating moderate polarity that influences the compound's solubility characteristics and membrane permeability properties. The molecular complexity score of 708 reflects the intricate nature of the heterocyclic structure [7].
Three-dimensional conformational modeling reveals that the compound adopts a relatively extended conformation in solution, with the tetrahydropyran ring maintaining a chair-like configuration that minimizes steric hindrance between substituents. The imidazole ring system can adopt multiple orientations relative to the phenyl ring due to the rotatable N-C bond, contributing to conformational diversity.
Mass spectrometric analysis of CJ-13610 provides distinctive fragmentation patterns that enable structural identification and purity assessment. The compound exhibits characteristic mass spectral behavior under electrospray ionization conditions [10].
The protonated molecular ion [M+H]+ appears at m/z 394 under positive ion mode electrospray ionization [10]. Principal fragmentation pathways include:
These fragmentation patterns have proven essential for metabolite identification studies, as the fragment at m/z 189 remains diagnostic for CJ-13610-related compounds even after structural modifications [10].
Exact mass measurements confirm the molecular formula, with the monoisotopic mass determined as 393.15092 Da [8]. High-resolution mass spectrometry provides mass accuracy within 2 ppm, supporting unambiguous molecular formula assignment.
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for CJ-13610, with 1H NMR spectra showing characteristic signatures consistent with the proposed molecular structure [11].
Certificate of analysis documentation confirms that 1H NMR spectra are "consistent with structure" [11], indicating that all expected proton environments are observed with appropriate chemical shifts, multiplicities, and integration ratios.
The 1H NMR spectrum exhibits characteristic resonances for:
The spectroscopic data supports the absence of stereogenic centers, consistent with the achiral nature of the compound [1] [12]. All NMR signatures align with the expected chemical environments based on the molecular structure, providing definitive structural confirmation.
The thermodynamic and solubility characteristics of CJ-13610 reflect its heterocyclic structure and influence both its physical handling requirements and biological properties [3] [4] [5].
Solubility parameters for CJ-13610 demonstrate selective dissolution behavior across different solvent systems:
Solvent System | Solubility | Temperature Requirements |
---|---|---|
Dimethyl sulfoxide (DMSO) | ≥10 mg/mL | Room temperature |
Ethanol | 1 mg/mL | Room temperature |
Water | Limited solubility | Not specified |
The logarithm of the partition coefficient (LogP) has been determined as 1.9-3.2, indicating moderate lipophilicity [7] [9]. This LogP value suggests favorable characteristics for membrane permeability while maintaining sufficient aqueous solubility for biological applications.
Thermodynamic stability parameters indicate the compound remains stable under specific storage conditions. Optimal storage requires maintenance at -20°C for maximum stability, with powder formulations stable for 2-3 years under these conditions [3] [4] [5]. Alternative storage at 4°C provides stability for 6 months to 2 years depending on formulation [3] [4].
The compound exhibits hydrogen bonding characteristics with 1 hydrogen bond donor and 4-5 hydrogen bond acceptors [7] [8] [9]. These hydrogen bonding parameters contribute to the compound's interaction with biological targets and influence its pharmacokinetic properties.
Crystal structure analysis indicates the compound crystallizes as a white to tan powder with defined melting characteristics [5]. The solid-state form demonstrates stability under desiccated conditions, preventing hydration-related degradation.